molecular formula C10H11NO3 B1297143 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 64500-54-5

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1297143
CAS RN: 64500-54-5
M. Wt: 193.2 g/mol
InChI Key: AUVZLBBKIYHBIO-UHFFFAOYSA-N
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Description

“2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid” and "2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid" .


Synthesis Analysis

The synthesis of this compound has been mentioned in various studies. For instance, the reaction of various substituted 2, 4-dichloroquinolines with ethyl 4- (3-hydroxyphenyl)- 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was carried out in the presence of K2CO3 as a mild and efficient base at controlled temperature leading to novel 2-chloroquinoline based polyhydroquinoline with high regioselectivity .


Molecular Structure Analysis

The molecular weight of “2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is 193.20 g/mol . The InChI code for this compound is "1S/C10H11NO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h5H,1-4H2, (H,11,12) (H,13,14)" . The canonical SMILES representation is "C1CCC2=C (C1)C=C (C (=O)N2)C (=O)O" .


Physical And Chemical Properties Analysis

The compound has a melting point of 253-254 degrees Celsius . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 66.4 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and its derivatives have been explored extensively for their synthesis and structural properties. Notably, Smirnova et al. (2006) synthesized a series of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid amides, characterizing their structures using IR and NMR spectroscopy (Smirnova et al., 2006). Additionally, Hayani et al. (2021) focused on the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, confirming their structures through X-ray crystallography and spectroscopic techniques (Hayani et al., 2021).

Antitubercular Properties

Several studies have investigated the antitubercular properties of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid derivatives. Ukrainets et al. (2006) conducted a study on hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, examining their synthesis, structure, and antitubercular properties (Ukrainets et al., 2006).

Anticancer Activity

Gaber et al. (2021) explored the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, assessing their anticancer effects against the breast cancer MCF-7 cell line (Gaber et al., 2021).

Analgesic Properties

The analgesic properties of derivatives of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid have been studied, with research indicating their potential in pain management. For instance, Smirnova et al. (2006) synthesized and characterized amides of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid for their anti-inflammatory and analgesic activity (Smirnova et al., 2006).

properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZLBBKIYHBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349434
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

CAS RN

64500-54-5
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
IV Ukrainets, EV Kolesnik, LV Sidorenko… - Chemistry of …, 2006 - Springer
The optimal conditions for obtaining hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid are suggested on the basis of derivatographic investigations. …
Number of citations: 14 link.springer.com
IV Ukrainets, EV Kolesnik, LV Sidorenko… - Chemistry of …, 2007 - Springer
A preparative method has been developed and the synthesis has been effected of anilides and heterylamides of 4-hydroxy-6-methyl-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-…
Number of citations: 9 link.springer.com
SV Shishkina, OV Shishkin, IV Ukrainets… - … Section E: Structure …, 2005 - scripts.iucr.org
An X-ray diffraction study of the title compound, C13H15NO4, has demonstrated that the formation of intramolecular O—H⋯O=C hydrogen bonds leads to the lengthening of the …
Number of citations: 3 scripts.iucr.org
ИВ Украинец, ЕВ Колесник, ЛВ Сидоренко… - Chemistry of …, 2023 - hgs.osi.lv
The optimal conditions for obtaining hetarylamides of 4-hydroxy-2-oxo-1, 2, 5, 6, 7, 8-hexahydroquinoline-3-carboxylic acid are suggested on the basis of derivatographic investigations. …
Number of citations: 3 hgs.osi.lv
MA Zaviazun, NL Bereznyakova - 2014 - dspace.nuph.edu.ua
Zaviazun MA, Bereznyakova NL The National University of Pharmacy, Kharkiv, Ukraine e-mail: zavjazun@ gmail. com The great attention of researchers involved into seeach for …
Number of citations: 0 dspace.nuph.edu.ua
S Kwak, MJ Kim, SD Lee, H You… - ACS Combinatorial …, 2015 - ACS Publications
Quinolinones have various biological activities, including antibacterial, anticancer, and antiviral properties. The 3-substituted amide quinolin-2(1H)-ones not only show antibacterial …
Number of citations: 10 pubs.acs.org
IV Ukrainets, MY Golik, LV Sidorenko… - Scientia …, 2018 - mdpi.com
In accordance with the principles of “me-too” technique, the preparative method for obtaining has been proposed, and the synthesis of a large series of new N-(arylalkyl)-6-hydroxy-2-…
Number of citations: 7 www.mdpi.com
K Kusakabe, Y Iso, Y Tada, M Sakagami… - Bioorganic & medicinal …, 2013 - Elsevier
The CB2 receptor has emerged as a potential target for the treatment of pruritus as well as pain without CB1-mediated side effects. We previously identified 2-pyridone derivatives 1 and …
Number of citations: 22 www.sciencedirect.com
OV Ostrynska, IV Ukrainets… - Ukrainica …, 2015 - search.ebscohost.com
The search of inhibitors of protein kinase CK2 among 2-pyridone derivatives via receptor-based virtual screening and biochemical tests in vitro was carried out. It was found that one …
Number of citations: 0 search.ebscohost.com
IV Ukrainets, EV Kolesnik… - KHIMIYA …, 2006 - … SOEDINENIYA LATVIAN INST …
Number of citations: 0

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